molecular formula C17H17N3O B7638482 N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

Cat. No. B7638482
M. Wt: 279.34 g/mol
InChI Key: CYFICXBAUWNXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide, also known as DIPA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. DIPA is a heterocyclic compound that contains both imidazole and pyridine rings in its structure.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide exerts its effects through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase CK2, which plays a role in various cellular processes such as cell growth and proliferation. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have antibacterial activity against several bacterial strains.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and exert its effects intracellularly. Additionally, it has been found to have low toxicity in animal models. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide. One area of interest is its potential as an anti-cancer agent, as it has shown promising results in vitro. Further studies are needed to determine its efficacy in vivo and its potential as a therapeutic agent. Additionally, this compound could be studied further for its potential as an anti-inflammatory and anti-microbial agent. Further research is needed to determine the optimal dosage and administration of this compound for these applications. Finally, this compound could be modified to improve its solubility in water, which would make it more suitable for certain experiments.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide can be synthesized through a multistep process involving the reaction of 2-chloro-4,6-dimethylpyridine with imidazole-1-acetic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain this compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an anti-microbial agent, as it has been found to have activity against several bacterial strains.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-7-15(13(2)9-12)19-17(21)10-14-11-20-8-4-3-5-16(20)18-14/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFICXBAUWNXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CN3C=CC=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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